Divergent Target Engagement: 5HT2A Antagonism vs. H4R Affinity of Piperazine-Modified Analogs
2-(Piperazin-1-yl)quinoxaline demonstrates 5HT2A receptor antagonist activity, a mechanism relevant to atypical antipsychotic action . In contrast, its N-methylated analog, 2-(4-methyl-piperazin-1-yl)-quinoxaline, is identified as a lead structure for histamine H4 receptor (H4R) ligands [1]. Further optimization of this scaffold, such as in 6,7-dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one (VUF 10214), yields potent H4R ligands with nanomolar affinities [1].
| Evidence Dimension | Receptor target engagement |
|---|---|
| Target Compound Data | 5HT2A receptor antagonist (qualitative activity) |
| Comparator Or Baseline | 2-(4-methyl-piperazin-1-yl)-quinoxaline and VUF 10214: Histamine H4 receptor ligands |
| Quantified Difference | Not applicable (qualitative vs. quantitative shift in target class) |
| Conditions | In vitro binding assays |
Why This Matters
This divergence in primary receptor target highlights the critical role of the unsubstituted piperazine in dictating 5HT2A engagement, a profile not attainable with N-alkylated analogs.
- [1] Smits, R. A., et al. (2008). Fragment based design of new H4 receptor-ligands with anti-inflammatory properties in vivo. Journal of Medicinal Chemistry, 51(24), 7855-7865. View Source
